molecular formula C13H14N2S2 B3971485 N-phenyl-N'-[1-(2-thienyl)ethyl]thiourea

N-phenyl-N'-[1-(2-thienyl)ethyl]thiourea

Cat. No.: B3971485
M. Wt: 262.4 g/mol
InChI Key: VPBKMESCEAYGDR-UHFFFAOYSA-N
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Description

N-phenyl-N'-[1-(2-thienyl)ethyl]thiourea is a thiourea derivative featuring a phenyl group and a 2-thienylethyl substituent. Thioureas are sulfur-containing compounds with the general structure R¹NHC(=S)NR²R³, known for diverse biological activities, including antiviral, anticonvulsant, and coordination properties. The thienyl group, a sulfur-containing heterocycle, may confer unique electronic and steric properties compared to phenyl or aliphatic substituents.

Properties

IUPAC Name

1-phenyl-3-(1-thiophen-2-ylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S2/c1-10(12-8-5-9-17-12)14-13(16)15-11-6-3-2-4-7-11/h2-10H,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBKMESCEAYGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Activity and Structure

Thiourea derivatives are highly tunable, with substituents dictating their biological and physicochemical properties. Below is a comparison of key analogs:

Table 1: Structural and Functional Comparison of Thiourea Derivatives
Compound Name Substituents Biological Activity Key Structural Insights Reference
N-phenyl-N'-(3,5-dimethylpyrazole-4-yl)thiourea Pyrazole ring Anticonvulsant Planar structure with intramolecular H-bonding
N,N'-diphenylthioureas Dual phenyl groups Antiviral (picornavirus) Trans conformation critical for activity
PETT compounds (e.g., N-(2-phenethyl)-N'-(2-thiazolyl)thiourea) Thiazole, phenethyl groups HIV-1 inhibition (IC50: 0.9 µM) Quadrant-based SAR; thiazole enhances potency
N-phenyl-N'-benzoylthiourea Benzoyl group Metal coordination Forms 4-membered chelate rings with Co(III)
1-Benzoyl-3-(4-n-butylphenyl)thiourea Benzoyl, butylphenyl Structural studies Dihedral angles (36.84°) influence packing
N-Allyl-N'-(4-chlorophenyl)thiourea Allyl, chlorophenyl Potential antiviral Chlorine enhances electronic interactions
Key Observations:
  • Heterocyclic Substituents : Thiazole (in PETT compounds) and pyrazole groups enhance antiviral and anticonvulsant activities, respectively. The thienyl group in the target compound may similarly improve binding to biological targets due to its electron-rich nature .
  • Conformational Dependence : Antiviral activity in diphenylthioureas requires a trans conformation and substituents at specific distances (6.68–6.75 Å) from the sulfur atom . The thienylethyl group’s flexibility may influence conformation and activity.
  • Electron-Withdrawing Groups : Chlorophenyl () and benzoyl () substituents enhance stability and metal-chelation capacity, suggesting similar effects for electron-deficient aromatic groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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